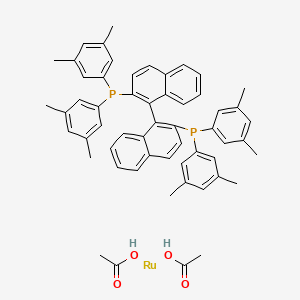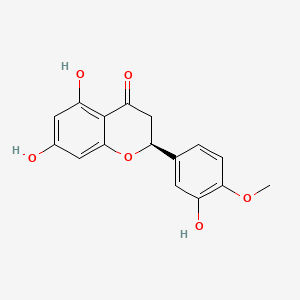
Hesperetin
Descripción general
Descripción
Hesperetin is a bioflavonoid with potent anti-inflammatory and antioxidant effects . It is found in fruits and vegetables and may serve a number of health purposes as an experimental treatment for cancer and even for relieving the symptoms of menopause . Hesperidin (hesperetin-7-O-rutinoside) is a water-insoluble flavonoid glycoside found in citrus fruits. Upon ingestion, it releases its aglycone, hesperetin .
Synthesis Analysis
Hesperidin, a specific flavonoid glycoside, can be isolated in large quantities from the peel of some citrus species . When taken orally, Hesperidin is hydrolyzed by the gut flora and then absorbed in the colon . Hesperidin (rutinosylated hesperetin) can enter the circulating bloodstream in conjugated forms, along with hesperetin, homoeriodictyol, and/or eriodictyol .Molecular Structure Analysis
Hesperetin is the 4’-methoxy derivative of eriodictyol, a flavanone . Hesperetin’s 7-O-glycoside, hesperidin, is a naturally occurring flavanon-glycoside, the main flavonoid in lemons and sweet oranges . The position of a sugar moiety at the C-5-position influences the PTP1B inhibition .Chemical Reactions Analysis
Hesperetin reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and it reduces microsomal triglyceride transfer protein (MTP) activity . Hesperetin also seems to upregulate the LDL receptor .Physical And Chemical Properties Analysis
Hesperidin, due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes, has an oral bioavailability of less than 20% . It is quickly altered by environmental conditions such as temperature, pH, and light .Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Properties
Reduction of Oxidative Stress and Inflammation in Diabetic Rats : Hesperetin has been shown to mitigate testicular damage in diabetic rats. This is achieved through its antioxidant capabilities, reducing oxidative stress markers such as malondialdehyde (MDA) and reactive oxygen species (ROS). It also exhibits anti-inflammatory properties, lowering inflammatory markers like tumor necrosis factor α (TNFα) and interleukin 17 (IL-17) (Samie et al., 2018).
Improvement of Endothelial Function in Metabolic Syndrome : Hesperetin has been found to enhance endothelial function in patients with metabolic syndrome. This is primarily due to its ability to stimulate nitric oxide production in endothelial cells, reducing circulating markers of inflammation (Rizza et al., 2011).
Cancer Therapy
Inducing Apoptosis in Breast Carcinoma : Hesperetin exhibits significant cytotoxic effects on human breast carcinoma cells. It induces apoptosis by triggering ROS accumulation and activating the ASK1/JNK pathway (Palit et al., 2015).
Nanocarriers for Enhanced Efficacy : Encapsulation of hesperetin in nanostructured lipid carriers has shown potential for food fortification. This approach enhances hesperetin's functionality and bioavailability, making it a promising candidate for cancer therapy (Fathi & Varshosaz, 2013).
Dermatological Applications
- Skin Whitening and UV Protection : Topical hesperetin microemulsion delivery systems have demonstrated significant whitening effects and UV protection. This application capitalizes on hesperetin's antioxidant and anti-inflammatory properties (Tsai et al., 2010).
Immunomodulatory Effects
- Protection Against Viral Infections in Invertebrates : Hesperetin has shown effectiveness in enhancing the innate immune response in crayfish against white spot syndrome virus infection. This includes increased expression of immune-related genes and improvement in immune parameters like hemocyte count and enzyme activities (Qian & Zhu, 2019).
Bone Health
- Osteogenic Differentiation of Stem Cells : Hesperetin promotes osteogenic differentiation of human mesenchymal stem cells, potentially via the ERK and Smad signaling pathways. This property makes it a candidate for bone tissue engineering and fracture treatment (Xue et al., 2017).
Respiratory Health
- Alleviation of Acute Lung Injury : Hesperetin has shown potential in treating acute lung injury by inhibiting NF-κB-mediated inflammation. This suggests its usefulness in managing conditions like ventilator-induced lung injury (Ma et al., 2015).
Reproductive Health
- Improvement in Sperm Quality During Cryopreservation : Hesperetin effectively protects sperm quality against oxidative stress during cryopreservation. This includes enhancing sperm viability, motility, and morphology, while reducing ROS and lipid peroxidation levels (Valipour et al., 2021).
Diabetes Management
- Therapeutic Potential in Diabetes Mellitus : Hesperetin exhibits properties beneficial in managing diabetes mellitus and its complications. It demonstrates hypoglycemic, hypolipidemic, and anti-obesity activities, potentially through enhancing insulin secretion and glucose utilization (Revathy & Abdullah, 2017).
Neuroprotection
- Neuroprotection in Alzheimer's Disease Model : Hesperetin confers neuroprotection by regulating Nrf2/TLR4/NF-κB signaling in an Alzheimer's disease mouse model. This includes reducing oxidative stress, neuroinflammation, and apoptotic cell death (Ikram et al., 2019).
Mental Health
- Effect on Depression and Anxiety : Hesperetin demonstrates a therapeutic effect on depression and anxiety induced by reserpine in rats, as evidenced by behavioral tests. This indicates its potential as a neuroprotective agent (Alizadehmakvandi et al., 2020).
Ocular Health
- Potential in Diabetic Retinopathy Treatment : Hesperetin's solubility and permeability characteristics across the rabbit cornea indicate its potential for treating conditions like diabetic retinopathy and macular edema (Srirangam & Majumdar, 2010).
Pulmonary Diseases
- Amelioration of Acute Lung Injury : Hesperetin ameliorates lipopolysaccharide-induced acute lung injury in mice through the TLR4–MyD88–NF-κB signaling pathway. This showcases its anti-inflammatory effect in pulmonary diseases (Wang et al., 2019).
Cancer Liposome Therapy
- Liposome-Based Delivery for Cancer Therapy : Encapsulation of hesperetin in liposomes enhances its therapeutic efficacy against lung and breast cancer cells. This approach overcomes hesperetin's hydrophobicity, making it a viable option for clinical cancer therapy (Wolfram et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIONOLUJZLIMTK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022319 | |
| Record name | Hesperetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hesperetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Hesperetin reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT1 and ACAT2) and it reduces microsomal triglyceride transfer protein (MTP) activity. Hesperetin also seems to upregulate the LDL receptor. This leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels. | |
| Record name | Hesperetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01094 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Hesperetin | |
CAS RN |
520-33-2 | |
| Record name | Hesperetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hesperetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hesperetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01094 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hesperetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HESPERETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9Q3D557F1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hesperetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
227.5 °C | |
| Record name | Hesperetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01094 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hesperetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide](/img/structure/B3028865.png)
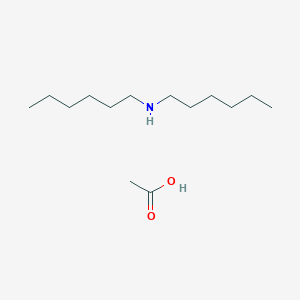
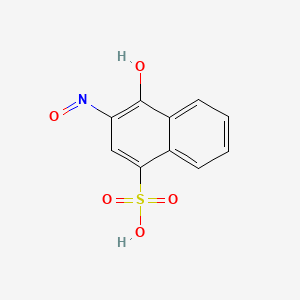
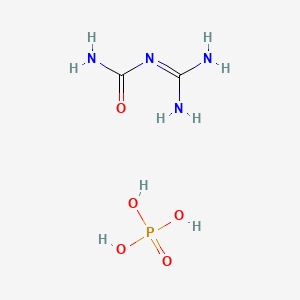
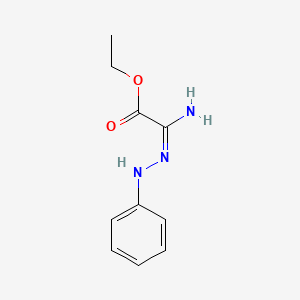
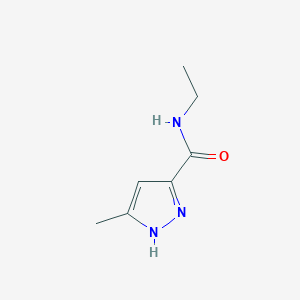
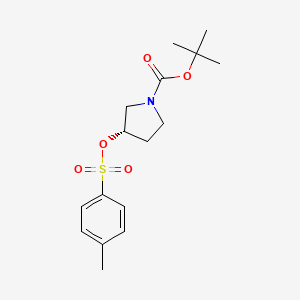
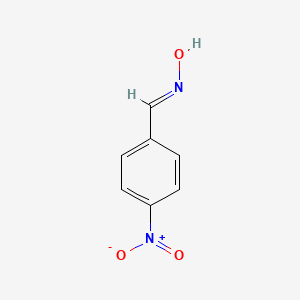
![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)
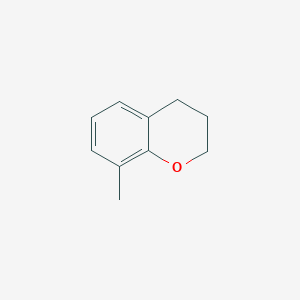

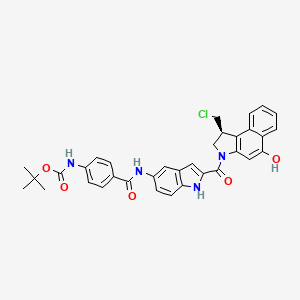
![5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B3028884.png)
